molecular formula C23H23N3O5S B3579980 ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B3579980
M. Wt: 453.5 g/mol
InChI Key: VTBOZQDFDUZBHA-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, an acridine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Acridine Moiety: The acridine moiety can be introduced via a Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde with a ketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols can replace the leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with biological macromolecules:

    DNA Intercalation: The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

    Enzyme Inhibition: The compound inhibits topoisomerase enzymes, which are crucial for DNA replication and cell division, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds:

    Acridine Derivatives: Similar to other acridine derivatives, this compound exhibits DNA intercalation properties but may have enhanced specificity and potency due to the presence of the thiazole ring.

    Thiazole Derivatives: Compared to other thiazole derivatives, the presence of the acridine moiety provides additional biological activity, making it a more versatile compound for research applications.

List of Similar Compounds

  • 9-Aminoacridine
  • 2-Methylthiazole
  • 4-Methylthiazole-5-carboxylic acid

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-(1,2,3,4-tetrahydroacridine-9-carbonyloxy)acetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-3-30-22(29)20-13(2)24-23(32-20)26-18(27)12-31-21(28)19-14-8-4-6-10-16(14)25-17-11-7-5-9-15(17)19/h4,6,8,10H,3,5,7,9,11-12H2,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBOZQDFDUZBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 4-METHYL-2-({2-[(1,2,3,4-TETRAHYDRO-9-ACRIDINYLCARBONYL)OXY]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE

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